molecular formula C10H9ClN2O2 B1456501 methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 952512-22-0

methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1456501
CAS No.: 952512-22-0
M. Wt: 224.64 g/mol
InChI Key: PXDVDEFZBWZDRO-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is an organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

methyl 7-chloro-2-methyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(10(14)15-2)3-7(11)9(8)13-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVDEFZBWZDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with methyl 2-bromoacetate in the presence of a base, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate. For instance, derivatives of benzimidazole, including this compound, have shown promising results in reducing inflammation and pain in various animal models.

  • Case Study : A study demonstrated that specific derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Compounds with similar structures showed COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM, indicating potential for development as anti-inflammatory agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies revealed that certain derivatives of benzimidazole exhibited substantial antioxidant activity, suggesting that this compound could play a role in protecting cells from oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler benzimidazole derivatives. The synthetic pathways often include:

  • Formation of benzimidazole core.
  • Substitution reactions to introduce the chloro and carboxylate groups.
  • Final methylation to yield the target compound.

The versatility in modifying the benzimidazole structure allows for a wide range of derivatives that can be screened for various biological activities.

Medicinal Applications

Given its biological activities, this compound has potential applications in:

  • Pain Management : Due to its analgesic properties, it could be developed into a therapeutic agent for chronic pain conditions.
  • Inflammatory Disorders : Its anti-inflammatory effects suggest utility in treating conditions like arthritis or other inflammatory diseases.

Research Applications

The compound serves as a valuable tool in pharmacological research, particularly in studies aimed at understanding the mechanisms of action of anti-inflammatory drugs and developing new therapeutic agents.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant COX inhibition
AnalgesicPain reduction in animal models
AntioxidantIn vitro antioxidant activity

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 952512-22-0
  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.65 g/mol

The compound's structure features a benzimidazole ring with a chlorine atom and a methyl group at specific positions, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.00
Escherichia coli20.00
Bacillus subtilis10.00
Candida albicans25.00

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)8.50
MCF-7 (Breast Cancer)12.30
A549 (Lung Cancer)9.80

The anticancer activity is attributed to the compound's ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties in animal models. Studies have reported a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated subjects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • DNA Interaction : The compound can intercalate into DNA, disrupting replication processes in cancer cells.
  • Oxidative Stress Modulation : It exhibits antioxidant properties that help mitigate oxidative stress-related damage in cells.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of pathogens and found it effective against multi-drug resistant strains .
  • Anticancer Research : A research article highlighted its effectiveness in reducing tumor growth in xenograft models of breast cancer, suggesting that it could be developed as a novel therapeutic agent .
  • Inflammation Model Study : An animal study demonstrated significant reductions in paw edema in rats treated with the compound, indicating strong anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 2
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methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate

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